3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic heterocyclic compound featuring an oxazole ring fused to a purine-dione core. The substituents at positions 1, 3, and 7 (methyl, allyl, and methyl, respectively) influence its physicochemical and biological properties.
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4,7-dimethyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C12H12N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h4,6H,1,5H2,2-3H3 |
InChI Key |
FPEVXPQTPVPPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,7-dimethylxanthine with allyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the purine core, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced oxazole or purine derivatives.
Substitution: Functionalized analogs with various substituents.
Scientific Research Applications
3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazole and purine rings allows for specific interactions with nucleic acids and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substitution Patterns
Key structural analogs of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione include:
7-(4-Chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 132739-86-7): Features a 4-chlorophenyl group at position 7 and a methyl group at position 1 .
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 118888-53-2): Substituted with phenyl at position 7 and methyl at position 1 .
3-Heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione : Bears a heptyl chain at position 3 instead of allyl .
Table 1: Substituent Effects on Physicochemical Properties
*LogP estimates based on substituent contributions (allyl: +0.6, methyl: +0.5, phenyl: +2.0, heptyl: +3.5) .
Research Findings and Gaps
Computational Predictions
In silico studies on quinazoline-dione analogs highlight the importance of substituent polarity and solubility. The allyl group in the target compound may improve aqueous solubility compared to bulkier hydrophobic groups (e.g., heptyl or chlorophenyl) .
Biological Activity
3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound featuring a unique fused oxazole and purine structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is C10H12N4O3. Its structural characteristics contribute significantly to its biological activity. The presence of the allyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.
Anticancer Activity
Research has shown that 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Study on Breast Cancer Cells : A study reported a dose-dependent inhibition of MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Lung Cancer Study : Another study indicated that treatment with this compound reduced the viability of A549 lung cancer cells by approximately 60% at a concentration of 20 µM.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several pathogens:
- Bacterial Inhibition : In a study evaluating its effects on Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- Fungal Activity : Against Candida albicans, the compound demonstrated an MIC of 16 µg/mL, indicating potent antifungal properties.
The biological activity of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is primarily mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit xanthine oxidase activity, which is crucial in purine metabolism. This inhibition can lead to decreased uric acid levels in conditions like gout.
- Receptor Interaction : The compound may bind to adenosine receptors (A1 and A2), potentially modulating inflammatory responses.
Case Studies
| Study | Biological Activity | Results |
|---|---|---|
| Breast Cancer Study | Anticancer | IC50 = 15 µM (MCF-7 cells) |
| Lung Cancer Study | Anticancer | 60% viability reduction (A549 cells) |
| Bacterial Study | Antimicrobial | MIC = 32 µg/mL (S. aureus) |
| Fungal Study | Antimicrobial | MIC = 16 µg/mL (C. albicans) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
